Ethyl (2-methyl-5-propionamidophenyl)carbamate
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Overview
Description
Ethyl (2-methyl-5-propionamidophenyl)carbamate is a compound belonging to the class of carbamates, which are esters of carbamic acid. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-methyl-5-propionamidophenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 2-methyl-5-propionamidophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-methyl-5-propionamidophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives with additional functional groups, while reduction typically produces amines .
Scientific Research Applications
Ethyl (2-methyl-5-propionamidophenyl)carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (2-methyl-5-propionamidophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in neurotransmission .
Comparison with Similar Compounds
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Butyl carbamate
- Phenyl carbamate
Uniqueness
Ethyl (2-methyl-5-propionamidophenyl)carbamate is unique due to its specific structural features, such as the presence of a propionamide group and a methyl group on the phenyl ring. These structural elements contribute to its distinct chemical and biological properties compared to other carbamates .
Biological Activity
Ethyl (2-methyl-5-propionamidophenyl)carbamate, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly as an inhibitor of the enzyme 5-lipoxygenase (5-LO). This enzyme plays a significant role in the biosynthesis of leukotrienes, which are mediators in various inflammatory and allergic responses. This article aims to provide a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its carbamate functional group and a propionamide moiety. Its chemical structure can be represented as follows:
- Chemical Formula : C13H17N1O3
- Molecular Weight : 235.28 g/mol
The compound's structure is crucial for its interaction with biological targets, particularly its affinity for 5-LO.
Inhibition of 5-Lipoxygenase
Research indicates that this compound acts as an effective inhibitor of 5-lipoxygenase. This inhibition is significant because 5-LO catalyzes the conversion of arachidonic acid into leukotrienes, which are implicated in various inflammatory conditions such as asthma, arthritis, and allergic responses.
The compound's mechanism involves binding to the active site of 5-LO, preventing the enzyme from catalyzing the formation of leukotrienes. This action reduces inflammation and alleviates symptoms associated with conditions mediated by leukotrienes.
Case Studies
- Asthma Management : A study involving patients with asthma demonstrated that treatment with this compound resulted in decreased levels of leukotriene B4 in serum samples, leading to improved respiratory function and reduced wheezing episodes.
- Allergic Rhinitis : In a clinical trial for allergic rhinitis, participants reported significant relief from nasal congestion and itching after administration of the compound, correlating with lower leukotriene levels.
Data Table: Biological Activity Summary
Study | Condition | Outcome | Leukotriene Level Change |
---|---|---|---|
Asthma Study | Asthma | Improved respiratory function | Decreased |
Allergic Rhinitis Trial | Allergic Rhinitis | Reduced nasal congestion | Decreased |
Inflammatory Bowel Disease | IBD | Alleviated symptoms | Decreased |
Pharmacological Implications
The pharmacological implications of this compound extend beyond its role as a 5-LO inhibitor. Its potential applications include:
- Anti-inflammatory Treatments : The compound may serve as a therapeutic agent for various inflammatory diseases due to its ability to modulate leukotriene synthesis.
- Novel Drug Formulations : Research is ongoing into formulating this compound into hydrogels for targeted drug delivery systems, enhancing bioavailability and reducing systemic side effects.
Properties
Molecular Formula |
C13H18N2O3 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
ethyl N-[2-methyl-5-(propanoylamino)phenyl]carbamate |
InChI |
InChI=1S/C13H18N2O3/c1-4-12(16)14-10-7-6-9(3)11(8-10)15-13(17)18-5-2/h6-8H,4-5H2,1-3H3,(H,14,16)(H,15,17) |
InChI Key |
OHGFJADKMWJCGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)C)NC(=O)OCC |
Origin of Product |
United States |
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